molecular formula C10H16N2 B13627814 6-Isobutyl-2-methylpyridin-3-amine

6-Isobutyl-2-methylpyridin-3-amine

Cat. No.: B13627814
M. Wt: 164.25 g/mol
InChI Key: FTUMPJFUNYGIKG-UHFFFAOYSA-N
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Description

6-Isobutyl-2-methylpyridin-3-amine is a substituted pyridine derivative featuring an isobutyl group at the 6-position and a methyl group at the 2-position of the pyridine ring. The amine group at the 3-position confers nucleophilic and basic properties, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Properties

Molecular Formula

C10H16N2

Molecular Weight

164.25 g/mol

IUPAC Name

2-methyl-6-(2-methylpropyl)pyridin-3-amine

InChI

InChI=1S/C10H16N2/c1-7(2)6-9-4-5-10(11)8(3)12-9/h4-5,7H,6,11H2,1-3H3

InChI Key

FTUMPJFUNYGIKG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)CC(C)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-6-(2-methylpropyl)pyridin-3-amine can be achieved through several synthetic routes. One common method involves the alkylation of 2-methylpyridine with isobutyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-methyl-6-(2-methylpropyl)pyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-methyl-6-(2-methylpropyl)pyridin-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methyl-6-(2-methylpropyl)pyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents (Position) Molecular Formula CAS Number Key Properties/Applications
6-Isobutyl-2-methylpyridin-3-amine Isobutyl (6), Methyl (2) C₁₁H₁₈N₂ Not provided High lipophilicity; potential drug intermediate
6-Methylpyridin-3-amine Methyl (6) C₆H₈N₂ 33252-64-1 Intermediate in agrochemicals; moderate solubility in polar solvents
6-Methoxy-5-methylpyridin-3-amine Methoxy (6), Methyl (5) C₈H₁₂N₂O 17288-53-8 Research applications; lower lipophilicity due to methoxy group
6-Isopropylpyridin-3-amine Isopropyl (6) C₈H₁₂N₂ Not provided Steric hindrance affects reaction kinetics
5-(2-Methoxypyridin-3-yl)pyridin-2-amine Methoxy (2), Bipyridine linkage C₁₁H₁₁N₃O 1249109-42-9 Used in coordination chemistry; planar structure enhances π-π interactions
Key Observations:
  • Lipophilicity : The isobutyl group in the target compound enhances lipophilicity compared to methoxy or smaller alkyl groups, improving membrane permeability in biological systems .
  • Electronic Effects : Methoxy groups (electron-donating) increase ring electron density, enhancing susceptibility to electrophilic attacks, whereas alkyl groups (e.g., isobutyl) exert weaker electronic effects .

Physicochemical Properties

Comparative solubility and reactivity data (extrapolated from analogs):

Property This compound 6-Methylpyridin-3-amine 6-Methoxy-5-methylpyridin-3-amine
LogP (Predicted) ~3.1 (High) ~1.5 ~1.8
Water Solubility Low Moderate Low
Reactivity with Electrophiles Moderate (steric hindrance) High High (methoxy activates ring)
Notes:
  • The target compound’s low water solubility aligns with its high LogP, suggesting utility in lipid-based formulations .
  • Methoxy-containing analogs exhibit higher reactivity in electrophilic aromatic substitution due to electron-donating effects .

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